Optical Rotation: D- vs. L-Enantiomer
The optical rotation of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid (Cbz-D-norleucine) is a key differentiator from its enantiomer, Cbz-L-norleucine. The target compound exhibits a specific optical rotation of [α]D20 = +10.5 ± 2º (c=1 in DMF) . In contrast, its L-enantiomer shows an optical rotation of α20D = -9 ± 1º (c=1.028% in MeOH) or -10° (c=1 in Methanol) . This sign and magnitude difference is a definitive, quantifiable method for confirming the correct enantiomer and ensuring stereochemical purity.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D20 = +10.5 ± 2º (c=1 in DMF) |
| Comparator Or Baseline | Cbz-L-norleucine: α20D = -9 ± 1º (c=1.028% in MeOH) |
| Quantified Difference | Sign inversion (+ vs -) and approximately 19.5-degree difference in magnitude under comparable conditions |
| Conditions | Polarimetry; Target: DMF solvent, Comparator: Methanol solvent |
Why This Matters
This quantitative chiral signature is essential for quality control and procurement to ensure the correct D-enantiomer is supplied, preventing the use of the inactive or potentially harmful L-enantiomer in stereospecific syntheses.
